

Brefeldin A: A Chemical Tool for Inducing Endoplasmic Reticulum Stress

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Compound of Interest

Compound Name: *Breflate*

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Abstract

Brefeldin A (BFA) is a fungal metabolite widely utilized in cell biology research as a potent and reversible inhibitor of intracellular protein trafficking. By disrupting the transport of newly synthesized proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, BFA causes an accumulation of unfolded and misfolded proteins within the ER lumen, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).^{[1][2][3]} This property makes Brefeldin A an invaluable tool for studying the molecular mechanisms of ER stress, the UPR signaling pathways, and their implications in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. These application notes provide detailed protocols for the use of Brefeldin A to induce ER stress in mammalian cell culture, along with methods for the subsequent analysis of key ER stress markers.

Introduction

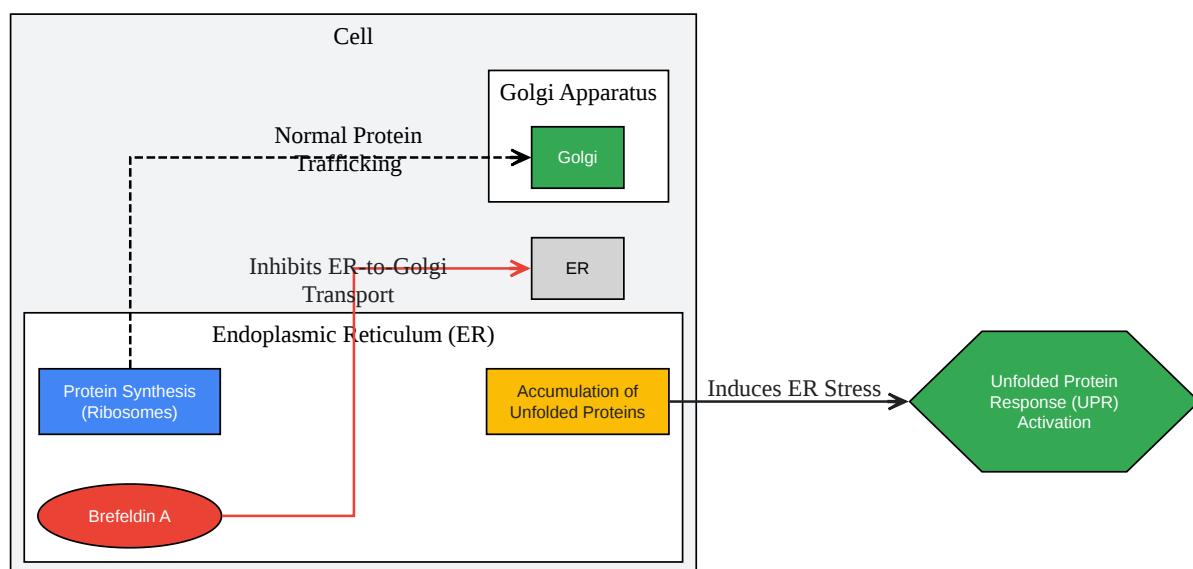
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the

expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Brefeldin A acts by inhibiting guanine nucleotide-exchange factors (GEFs) for ADP-ribosylation factor (ARF) GTPases, which are essential for the formation of transport vesicles.[1][4] This inhibition leads to a rapid and reversible blockage of anterograde protein transport from the ER to the Golgi.[3][5] The resulting accumulation of proteins in the ER triggers all three major branches of the UPR, initiated by the ER transmembrane sensors: PERK, IRE1 α , and ATF6.[6]

Mechanism of Action: Brefeldin A-Induced ER Stress

Brefeldin A disrupts the secretory pathway, leading to the accumulation of proteins within the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to alleviate ER stress.

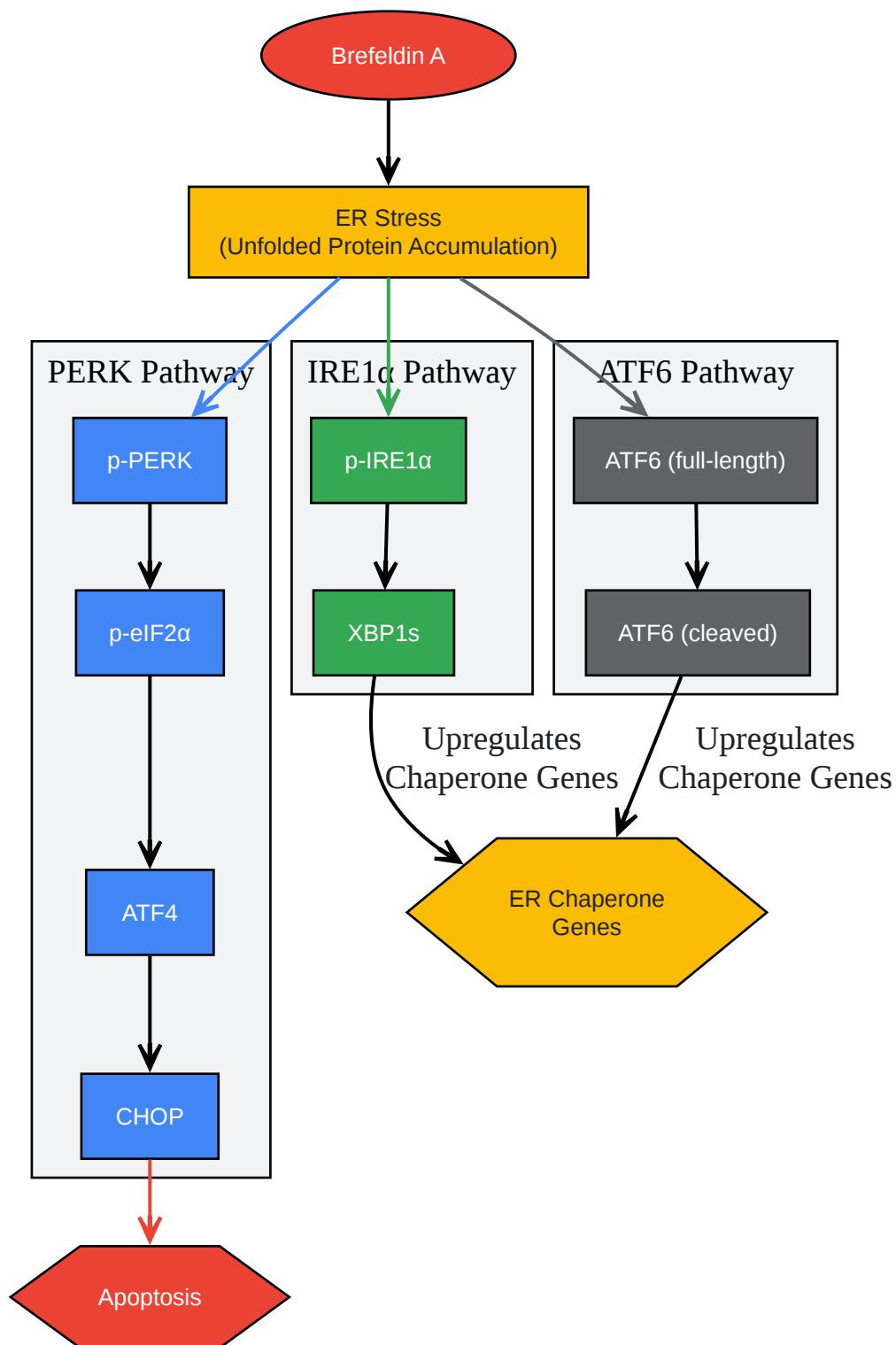


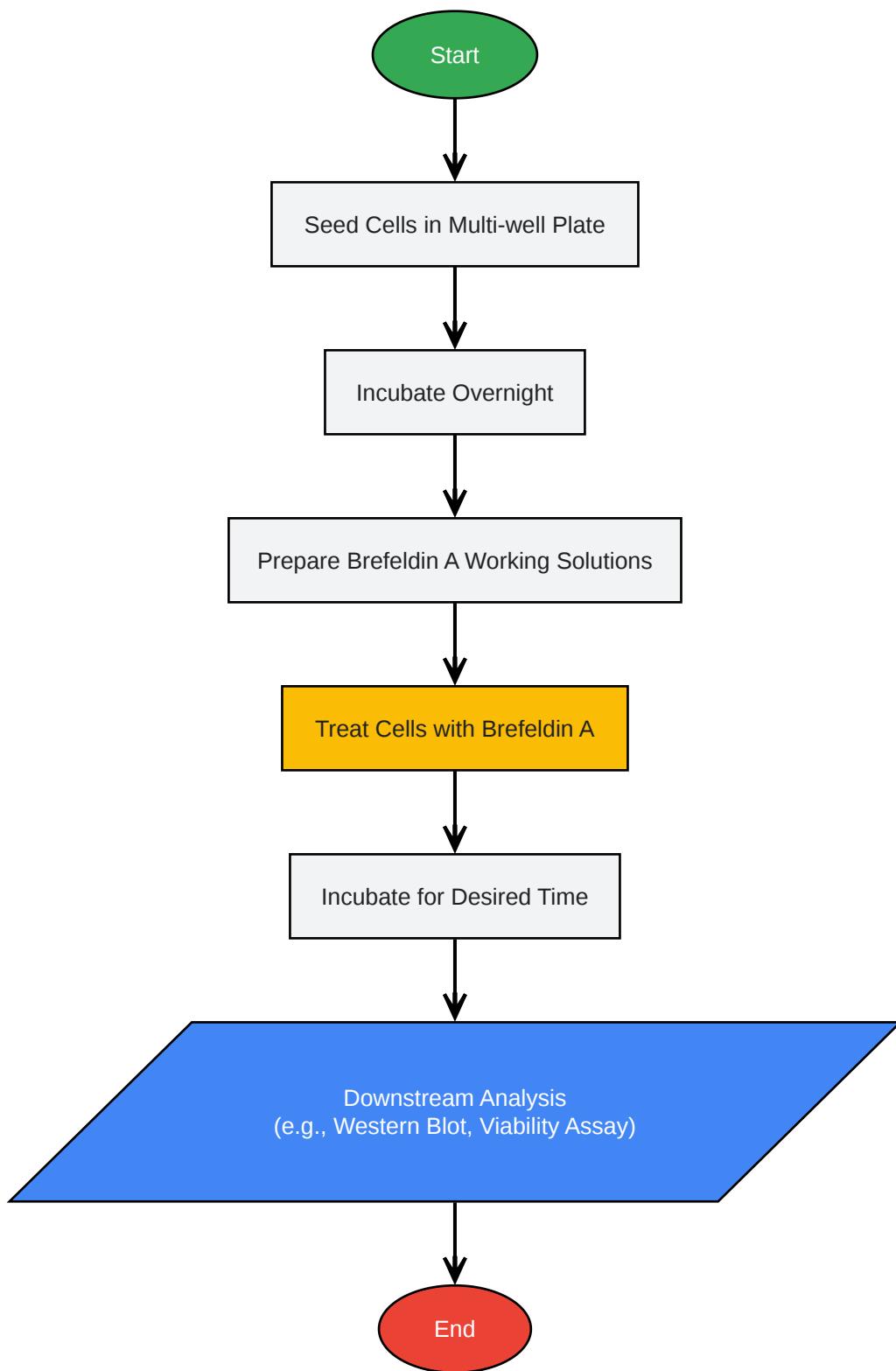
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Caption: Mechanism of Brefeldin A-induced ER stress.

Signaling Pathways of the Unfolded Protein Response

The accumulation of unfolded proteins in the ER activates three primary UPR signaling branches: PERK, IRE1 α , and ATF6. These pathways work in concert to restore ER homeostasis or, if the stress is irreparable, trigger apoptosis.





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